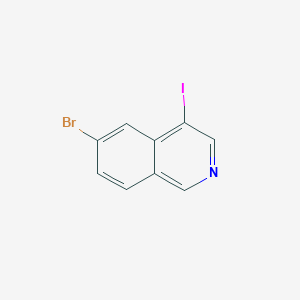
6-Bromo-4-iodoisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-iodoisoquinoline is a chemical compound with the molecular formula C9H5BrIN and a molecular weight of 333.95 . It is an important intermediate for the synthesis of many biologically active compounds .
Synthesis Analysis
6-Bromo-4-iodoisoquinoline can be synthesized from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline through five steps including cyclization reaction and substitution reaction .Molecular Structure Analysis
The molecular structure of 6-Bromo-4-iodoisoquinoline consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C9H5BrIN/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H and the InChI key is HUJDTCMXQLMRBM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Bromo-4-iodoisoquinoline is a solid at room temperature . It has a molecular weight of 333.95 .科学的研究の応用
Synthesis and Biological Activity
6-Bromo-4-iodoisoquinoline is an essential intermediate in the synthesis of various biologically active compounds. It has been utilized in the development of tyrosine kinase inhibitors, showcasing steep structure-activity relationships that highlight the compound's significance in medicinal chemistry (Bridges et al., 1996). Additionally, its role in the preparation of analogs with high binding affinity to the epidermal growth factor receptor (EGFR) underscores its utility in targeting specific pathways in cancer therapy (Rewcastle et al., 1996).
Chemical Synthesis and Ligand Development
The compound serves as a starting material in the Friedländer synthesis of quinoline derivatives, facilitating the development of bidentate and tridentate ligands. This application is pivotal in creating novel chelating agents for various purposes, including materials science and catalysis (Hu et al., 2003).
Fluorescent Dyes and Imaging
6-Bromo-4-iodoisoquinoline has been instrumental in the synthesis of new fluorescent quinolinium dyes. These dyes, characterized by their solubility and fluorescence properties across a broad pH range, have found applications in particle sizing and bioimaging, demonstrating the versatility of 6-Bromo-4-iodoisoquinoline in contributing to advanced imaging techniques (Geddes et al., 2000).
Antibacterial and Cytotoxic Applications
Further extending its utility, derivatives of 6-Bromo-4-iodoisoquinoline have shown significant antibacterial activities against resistant strains such as ESBL producing Escherichia coli and MRSA. This indicates its potential in addressing challenges in antimicrobial resistance and the development of new therapeutic agents (Arshad et al., 2022). Additionally, its analogs have been evaluated for cytotoxic activity against various cancer cell lines, highlighting its role in the discovery of new anticancer drugs (Delgado et al., 2012).
Safety and Hazards
特性
IUPAC Name |
6-bromo-4-iodoisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrIN/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJDTCMXQLMRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1Br)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Oxa-8-azaspiro[3.5]nonane-6-carboxylic acid;hydrochloride](/img/structure/B2648127.png)
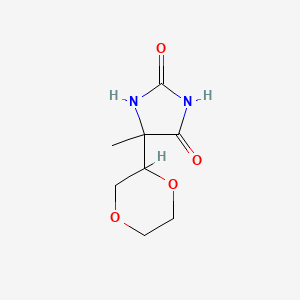
![5-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2648131.png)
![3-methyl-5-((3-(quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2648132.png)
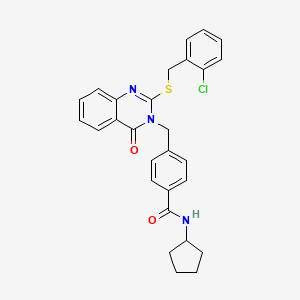
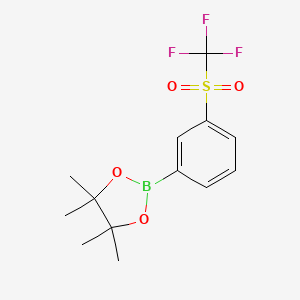
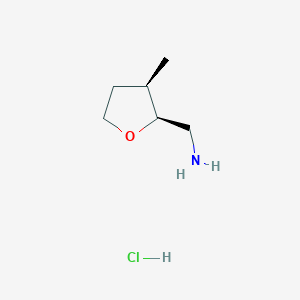
![2,2-Difluoro-6-methylspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2648137.png)
![3-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2648139.png)
![1-(2-Thienyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone](/img/structure/B2648140.png)
![1-(3-Ethyl-1,2-oxazol-5-yl)-N-[[1-(3-fluorophenyl)pyrazol-4-yl]methyl]methanamine;hydrochloride](/img/structure/B2648141.png)
![2(1H)-Quinazolinone, 3,4-dihydro-4-imino-3-[(4-methoxyphenyl)methyl]-](/img/structure/B2648144.png)
